2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide
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Overview
Description
1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) is a compound belonging to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Imidazoles are heterocyclic compounds containing nitrogen atoms, and their derivatives are widely studied for their biological and chemical properties .
Preparation Methods
The synthesis of 1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) involves several steps. One common method includes the cyclization of amido-nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the condensation of hydroxylamine with ethyl glyoxalate to form N-oxide in situ . Industrial production methods often utilize nickel-catalyzed reactions due to their efficiency and ability to include various functional groups .
Chemical Reactions Analysis
1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other imidazole derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include nickel catalysts, hydroxylamine, and ethyl glyoxalate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) can be compared with other imidazole derivatives, such as:
1H-Imidazole-2-carboxaldehyde: Similar in structure but lacks the hydroxy and oxime groups.
1-Methyl-2-imidazolecarboxaldehyde: Contains a methyl group instead of the hydroxy and oxime groups. These similar compounds highlight the uniqueness of 1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) due to its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
30391-66-3 |
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Molecular Formula |
C4H5N3O3 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
1,3-dihydroxy-2-(nitrosomethylidene)imidazole |
InChI |
InChI=1S/C4H5N3O3/c8-5-3-4-6(9)1-2-7(4)10/h1-3,9-10H |
InChI Key |
VSWTUGGQQVWYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=CN=O)N1O)O |
Origin of Product |
United States |
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